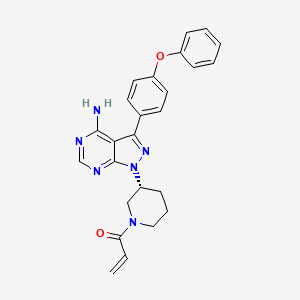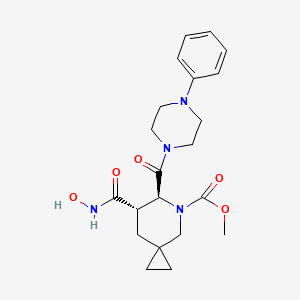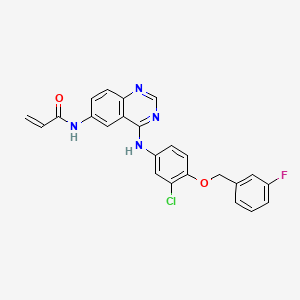
奥特罗奈
描述
奥特罗内尔,也称为TAK-700,是一种非甾体类CYP17A1酶抑制剂。这种酶对雄激素的生物合成至关重要,包括睾酮等男性激素的产生。奥特罗内尔由武田制药公司与千禧年制药公司合作开发,用于治疗转移性、激素难治性前列腺癌。 虽然它在早期临床试验中显示出希望,但最终未能延长III期试验的总生存率,导致其开发终止 .
科学研究应用
作用机制
奥特罗内尔通过选择性抑制参与雄激素生物合成的CYP17A1酶来发挥其作用。CYP17A1催化两个关键反应:孕烯醇酮和孕酮转化为它们的17α-羟基衍生物,以及随后形成脱氢表雄酮 (DHEA) 和雄烯二酮。通过抑制CYP17A1,奥特罗内尔降低了DHEA和雄烯二酮的水平,导致睾酮的产生减少。 雄激素水平的降低有助于减缓雄激素依赖性前列腺癌细胞的生长 .
生化分析
Biochemical Properties
Orteronel selectively inhibits the enzyme CYP17A1 . CYP17A1 catalyzes two sequential reactions: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity . DHEA and androstenedione are androgens and precursors of testosterone. Therefore, the inhibition of CYP17 activity by Orteronel decreases circulating levels of testosterone .
Cellular Effects
Orteronel’s inhibition of CYP17A1 impacts various types of cells and cellular processes. Specifically, it influences cell function by affecting cell signaling pathways and gene expression related to androgen biosynthesis . By decreasing the levels of testosterone, Orteronel can influence cellular metabolism, particularly in cells that are sensitive to androgen levels, such as those found in prostate tumors .
Molecular Mechanism
Orteronel exerts its effects at the molecular level primarily through its interaction with the CYP17A1 enzyme . By inhibiting this enzyme, Orteronel prevents the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of DHEA and androstenedione . This results in a decrease in the levels of these androgens and their downstream product, testosterone .
Dosage Effects in Animal Models
In animal models, specifically Sprague–Dawley rats, the absorption of Orteronel was rapid, with maximum concentrations of the drug in plasma attained at different time points after oral administration of Orteronel at various dosages . The bioavailability ranged between 69 and 89%
Metabolic Pathways
Orteronel is involved in the metabolic pathway of androgen biosynthesis . It interacts with the CYP17A1 enzyme, which is a key player in this pathway
准备方法
奥特罗内尔的合成涉及几个步骤,从核心结构的制备开始,核心结构是一种萘甲酰胺。合成路线通常包括以下步骤:
萘核的形成: 这涉及在特定条件下使适当的起始原料反应以形成萘环体系。
官能团的引入: 通过硝化、还原和酰化等反应,将各种官能团引入萘核中。
环化: 通过环化反应实现吡咯并咪唑环的形成。
最终修饰:
化学反应分析
奥特罗内尔经历了几种类型的化学反应,包括:
氧化: 在特定条件下,奥特罗内尔可以被氧化以形成各种氧化产物。
还原: 还原反应可用于修饰奥特罗内尔中存在的官能团。
取代: 奥特罗内尔可以发生取代反应,其中一个官能团被另一个官能团取代。
水解: 该化合物可以在酸性或碱性条件下水解,生成不同的产物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及水解所需的各种酸和碱。 这些反应形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
奥特罗内尔属于一类被称为CYP17A1抑制剂的化合物。其他类似的化合物包括:
阿比特龙: 另一种用于治疗前列腺癌的CYP17A1抑制剂。与奥特罗内尔不同,阿比特龙已成功开发,并已广泛用于临床实践。
加列特隆: 一种多靶点药物,抑制CYP17A1,拮抗雄激素受体,并降解雄激素受体蛋白。
塞维特罗内: 一种非甾体类CYP17A1抑制剂,在治疗前列腺癌方面也显示出希望。
属性
IUPAC Name |
6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319121 | |
| Record name | Orteronel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566939-85-3, 426219-23-0 | |
| Record name | Orteronel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566939-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orteronel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566939853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orteronel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orteronel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTERONEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5K2FNS92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Orteronel?
A1: Orteronel acts by inhibiting the 17,20-lyase activity of the CYP17A1 enzyme. [, ] This enzyme is crucial for the biosynthesis of androgens, hormones that play a significant role in prostate cancer progression.
Q2: How does Orteronel's inhibition of CYP17A1 impact androgen levels?
A2: By inhibiting CYP17A1, Orteronel disrupts the production of androgens in the testes, adrenal glands, and potentially within prostate cancer cells themselves. [] This leads to a significant reduction in circulating androgen levels. [, , , ]
Q3: Does Orteronel preferentially inhibit the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity?
A3: While Orteronel demonstrates a preference for inhibiting the lyase activity, it does not exhibit complete selectivity. [, ] This lack of absolute selectivity can lead to the accumulation of certain steroid precursors, potentially contributing to side effects. [, ]
Q4: What downstream effects are observed as a result of Orteronel's impact on androgen synthesis?
A4: Reduced androgen levels following Orteronel treatment have been linked to a decrease in prostate-specific antigen (PSA) levels, a marker of prostate cancer tumor burden. [] Additionally, some studies reported radiographic responses, indicating tumor regression. [, ]
Q5: What is the molecular formula and weight of Orteronel?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of Orteronel. Further investigation into the chemical literature would be required to obtain this information.
Q6: How is Orteronel absorbed and metabolized in the body?
A6: Studies in healthy individuals show that Orteronel is absorbed orally and primarily metabolized into its primary metabolite, M-I. [] Food intake, particularly high-fat meals, has been shown to increase the bioavailability of Orteronel. []
Q7: What is the primary route of excretion for Orteronel?
A7: Orteronel is predominantly excreted through urine, with a smaller fraction eliminated in feces. [, ] Research in animal models suggests that urinary tubular secretion, potentially mediated by transporter proteins, plays a significant role in its renal clearance. []
Q8: How does renal impairment affect Orteronel exposure?
A8: Physiologically based pharmacokinetic modeling predicted increased Orteronel exposure in patients with moderate and severe renal impairment. [] These predictions were corroborated by clinical trial data, indicating the need for dosage adjustments in this patient population. []
Q9: What preclinical models were used to evaluate the efficacy of Orteronel?
A9: While the abstracts do not provide specific details on preclinical models, they mention that Orteronel demonstrated preclinical activity in suppressing androgen levels and shrinking androgen-dependent organs. [] Further research in published articles would be needed to elucidate the specific models employed.
Q10: What were the primary endpoints assessed in clinical trials evaluating Orteronel?
A10: Clinical trials investigating Orteronel primarily focused on overall survival (OS) as the primary endpoint. [, ] Secondary endpoints included radiographic progression-free survival (rPFS), PSA response rates, and safety assessments. [, ]
Q11: Did Orteronel meet its primary endpoint in phase III clinical trials?
A11: Unfortunately, the phase III ELM-PC 5 trial did not meet its primary endpoint of improving OS. [, , ] Despite demonstrating improvements in rPFS and PSA response rates, the lack of OS benefit led to the discontinuation of its development for CRPC. [, , ]
Q12: What potential mechanisms might contribute to the lack of OS benefit observed with Orteronel in phase III trials?
A12: Several factors could have contributed to the lack of OS benefit, including the emergence of resistance mechanisms and the use of subsequent life-prolonging therapies after Orteronel discontinuation. [, ] The widespread availability of alternative therapies like abiraterone, another CYP17A1 inhibitor, during the trial period might have masked potential OS benefits. []
Q13: Is there evidence of cross-resistance between Orteronel and other androgen synthesis inhibitors, such as abiraterone?
A13: Although not definitively established in the provided abstracts, the possibility of cross-resistance between these agents warrants investigation. [] Further research is needed to elucidate the potential for shared resistance mechanisms and their clinical implications.
Q14: What were the most frequently reported adverse events associated with Orteronel treatment?
A14: Common adverse events observed in Orteronel clinical trials included fatigue, nausea, vomiting, and gastrointestinal disturbances such as diarrhea and constipation. [, , , ] These side effects were generally mild to moderate in severity. [, ]
Q15: Did Orteronel demonstrate any serious or unexpected adverse effects?
A15: While generally well-tolerated, Orteronel was associated with serious adverse events in some instances. These included fatigue, hypokalaemia, pancreatitis, and posterior reversible encephalopathy syndrome (PRES) in isolated cases. [, , , ]
Q16: Were any specific drug delivery or targeting strategies employed in the development of Orteronel?
A16: The provided research does not mention specific drug delivery or targeting strategies for Orteronel.
Q17: What analytical techniques were employed to characterize and quantify Orteronel in biological samples?
A17: Researchers utilized a variety of analytical methods, including high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), to measure Orteronel concentrations in biological samples. [, ] These highly sensitive techniques allowed for accurate quantification of Orteronel and its metabolites in various matrices. [, ]
Q18: How does Orteronel compare to other CYP17A1 inhibitors, such as abiraterone, in terms of efficacy and safety?
A18: While both Orteronel and abiraterone target CYP17A1, they exhibit distinct pharmacological profiles. [, , ] Direct head-to-head trials are necessary to definitively compare their efficacy and safety. []
Q19: What other therapeutic options are available for patients with CRPC who are not eligible for or have progressed on Orteronel?
A19: Several alternative therapies exist for CRPC, including other androgen synthesis inhibitors, androgen receptor antagonists, chemotherapy, immunotherapy, and radiopharmaceuticals. [, ] The optimal treatment approach depends on individual patient characteristics, disease stage, and prior treatment history. []
Q20: Did the research on Orteronel lead to any cross-disciplinary collaborations or applications?
A20: The development of Orteronel involved collaboration between medicinal chemists, biologists, pharmacologists, and clinicians. [, ] While not explicitly stated in the abstracts, the knowledge gained from Orteronel research likely contributed to the development of other androgen synthesis inhibitors and advanced our understanding of CRPC biology.
Q21: How does the structure of Orteronel contribute to its binding to CYP17A1?
A21: Research suggests that Orteronel, like other nonsteroidal CYP17A1 inhibitors, interacts with the enzyme's catalytic heme iron. [] This interaction disrupts the enzyme's ability to convert steroid precursors into androgens. []
Q22: Did modifying the structure of Orteronel affect its activity or selectivity toward the different enzymatic activities of CYP17A1?
A22: Studies investigating different isomers of Orteronel, such as (S)-orteronel and (R)-orteronel, revealed variations in their binding modes and selectivity for the lyase versus hydroxylase activities of CYP17A1. [, ] These findings highlight the impact of subtle structural modifications on enzyme inhibition.
Q23: How did researchers assess the stability of Orteronel under different conditions?
A23: While the abstracts do not detail specific stability studies, researchers likely conducted stability assessments under various conditions, including different temperatures, pH levels, and storage conditions, to determine the compound's shelf life and inform formulation development. []
Q24: Were any specific formulations developed to improve the stability, solubility, or bioavailability of Orteronel?
A24: The provided research does not mention any particular formulations developed for Orteronel.
Q25: Were there any concerns regarding the potential environmental impact or degradation of Orteronel?
A25: The abstracts do not provide information regarding Orteronel's environmental impact or degradation pathways.
Q26: Did researchers explore potential combination therapies involving Orteronel?
A26: Yes, clinical trials investigated Orteronel in combination with other therapies, including docetaxel and prednisone. [, , ] These studies aimed to assess potential synergistic effects and improve treatment outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



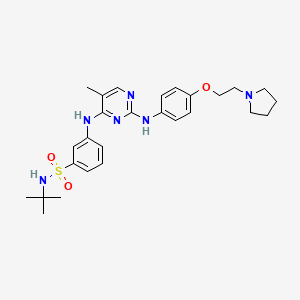
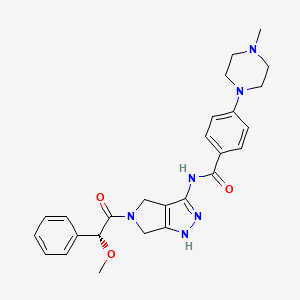

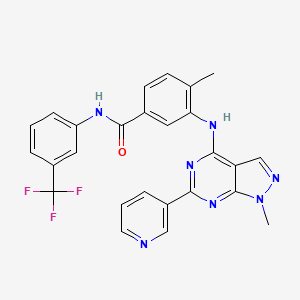
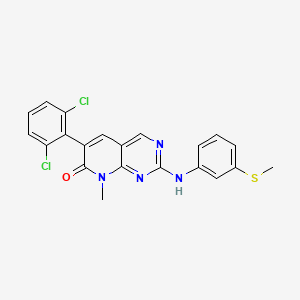
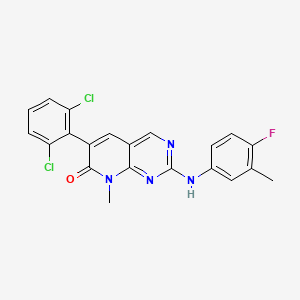
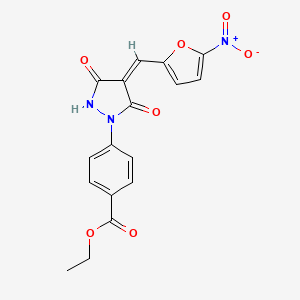


![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)
